molecular formula C7H8Cl2N2O B11894595 3,5-Dichloro-1-isopropylpyrazin-2(1H)-one

3,5-Dichloro-1-isopropylpyrazin-2(1H)-one

Cat. No.: B11894595
M. Wt: 207.05 g/mol
InChI Key: NVTHHNOQMWSCIM-UHFFFAOYSA-N
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Description

3,5-Dichloro-1-isopropylpyrazin-2(1H)-one is a chemical compound belonging to the pyrazine family. Pyrazines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, characterized by its dichloro and isopropyl substituents, may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-1-isopropylpyrazin-2(1H)-one typically involves the chlorination of a pyrazine precursor followed by the introduction of an isopropyl group. Common reagents used in these reactions include chlorine gas or other chlorinating agents and isopropyl halides. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and alkylation processes. These methods are optimized for efficiency, cost-effectiveness, and environmental safety. Continuous flow reactors and automated systems are often employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-1-isopropylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the pyrazine ring to other structures.

    Substitution: Halogen atoms can be substituted with other functional groups, such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents such as amines, thiols, or organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-1-isopropylpyrazin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloropyrazine-2(1H)-one: Lacks the isopropyl group, which may affect its chemical and biological properties.

    1-Isopropylpyrazin-2(1H)-one:

    3,5-Dichloro-1-methylpyrazin-2(1H)-one: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

3,5-Dichloro-1-isopropylpyrazin-2(1H)-one’s unique combination of dichloro and isopropyl substituents may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties.

Properties

Molecular Formula

C7H8Cl2N2O

Molecular Weight

207.05 g/mol

IUPAC Name

3,5-dichloro-1-propan-2-ylpyrazin-2-one

InChI

InChI=1S/C7H8Cl2N2O/c1-4(2)11-3-5(8)10-6(9)7(11)12/h3-4H,1-2H3

InChI Key

NVTHHNOQMWSCIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(N=C(C1=O)Cl)Cl

Origin of Product

United States

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